molecular formula C21H23N5O4S B2397215 N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189950-06-8

N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2397215
CAS RN: 1189950-06-8
M. Wt: 441.51
InChI Key: XHBTXWPOBQJXOS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : The compound N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is synthesized through various chemical reactions involving hydrazonoyl halides, potassium thiocyanate, and potassium selenocyanate. These methods demonstrate the versatility in synthesizing such complex molecules (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
  • Crystal Structure : The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been analyzed, showcasing the importance of understanding the molecular arrangement for further applications (Repich et al., 2017).

Biological and Pharmacological Research

  • Herbicidal Activity : Compounds containing the 1,2,4-triazolo[4,3-a]pyrimidine moiety, similar to the one in the compound , have been synthesized and evaluated for herbicidal activity, indicating potential agricultural applications (Liu & Shi, 2014).
  • Antimicrobial Properties : Several derivatives, including those with the triazolo[1,5-a]pyrimidine structure, have been found to exhibit moderate effects against bacterial and fungal species, suggesting potential use in antimicrobial therapies (Abdel‐Aziz et al., 2008).
  • Cardiovascular Research : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been studied as inhibitors of cyclic AMP phosphodiesterase, with implications in cardiovascular research, highlighting the potential of similar compounds in medical applications (Novinson et al., 1982).

Chemical Mechanism Studies

  • Dimroth Rearrangement : The Dimroth rearrangement, a significant reaction mechanism in the synthesis of pyrimidine derivatives, has been studied in compounds similar to N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide. This adds to the understanding of complex chemical reactions that these compounds can undergo (Brown & Nagamatsu, 1978).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-4-10-25-20(28)19-15(9-11-31-19)26-17(23-24-21(25)26)7-8-18(27)22-14-6-5-13(29-2)12-16(14)30-3/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTXWPOBQJXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

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